molecular formula C15H15N3O2 B2851301 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide CAS No. 2034545-32-7

2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide

Cat. No.: B2851301
CAS No.: 2034545-32-7
M. Wt: 269.304
InChI Key: KTJWLFRXEYFPNP-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is a heterocyclic compound featuring an indole moiety linked via an acetamide bridge to a 5-methylisoxazole group. Indole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities . The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, is known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-indol-1-yl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-13(9-17-20-11)8-16-15(19)10-18-7-6-12-4-2-3-5-14(12)18/h2-7,9H,8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWLFRXEYFPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reaction: The indole derivative is then coupled with the isoxazole derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole-Thiazolidinone Acetamides

Structural Features: These compounds (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted thiazolidin-3-yl)acetamides) replace the indole and isoxazole groups with benzimidazole and thiazolidinone moieties. Biological Activity:

  • Antimicrobial : MIC values of 0.007–0.061 µM/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
  • Anticancer: Exceptional cytotoxicity against HCT116 colon cancer cells (e.g., compound 5l, IC₅₀ = 0.00005 µM/mL vs. 5-fluorouracil’s IC₅₀ = 0.00615 µM/mL) .

Oxadiazole-Sulfanyl Indole Acetamides

Structural Features : Compounds like 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) feature an oxadiazole-sulfanyl linker instead of the isoxazole group .
Biological Activity :

  • Enzyme Inhibition : Demonstrated activity against cyclin-dependent kinase-8 (CDK8), a target in colon cancer .
  • Antimicrobial: Not explicitly reported, but structural analogs show broad-spectrum activity due to the sulfanyl group’s electrophilic reactivity . Key Difference: The oxadiazole-sulfanyl group may improve solubility but could reduce metabolic stability compared to the isoxazole’s compact structure .

Hydroxyimino Indole Acetamides

Structural Features: Derivatives like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide introduce a hydroxyimino group at the indole’s 3-position . Biological Activity:

  • Antioxidant: FRAP and DPPH assays showed compounds 3j, 3a, and 3k exhibit near-standard antioxidant activity (e.g., IC₅₀ ~ 10–15 µM) due to halogen substituents on the phenyl ring . Key Difference: The hydroxyimino group enhances radical scavenging, a property absent in the target compound, which lacks electron-donating substituents .

Melatonin-Derived Triazole Acetamides

Structural Features : Compounds like N-(2-(1-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide incorporate triazole and methoxy groups .
Biological Activity :

  • Potential applications in circadian rhythm modulation due to structural resemblance to melatonin .

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